molecular formula C19H18N6O3 B2923881 N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1021250-38-3

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide

カタログ番号 B2923881
CAS番号: 1021250-38-3
分子量: 378.392
InChIキー: DPBNJOCNWIADQS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C19H18N6O3 and its molecular weight is 378.392. The purity is usually 95%.
BenchChem offers high-quality N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Kinase Inhibition

  • VEGFR-2 Inhibition: Substituted benzamides, closely related to the query compound, have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This property is crucial for anti-cancer drug development, as VEGFR-2 plays a significant role in tumor angiogenesis. These compounds exhibit strong in vivo efficacy in human lung and colon carcinoma models (Borzilleri et al., 2006).

Histone Deacetylase Inhibition

  • Selective HDAC Inhibition: N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a structurally similar compound, is a selective small molecule histone deacetylase (HDAC) inhibitor. This selective inhibition of HDACs 1-3 and 11 at submicromolar concentrations contributes significantly to cancer cell proliferation blockage, apoptosis, and demonstrates notable antitumor activity in vivo (Zhou et al., 2008).

Anti-Cancer and Anti-Inflammatory Properties

  • Novel Pyrazolopyrimidines Derivatives: Pyrazolopyrimidines derivatives, with core structures similar to the query compound, have been synthesized and evaluated for anticancer and anti-5-lipoxygenase activities. These compounds exhibit cytotoxic effects on certain cancer cell lines and inhibit 5-lipoxygenase, indicating potential as cancer therapeutics and anti-inflammatory agents (Rahmouni et al., 2016).

Antimicrobial Activity

  • Thienopyrimidine Derivatives: Thienopyrimidine derivatives, which share a similar heterocyclic framework with the query compound, have demonstrated pronounced antimicrobial activity. This suggests potential utility in developing new antimicrobial agents (Bhuiyan et al., 2006).

Antituberculosis Activity

  • Thiazole-Aminopiperidine Hybrid Analogues: These analogues, structurally related to the query compound, have shown promising activity against Mycobacterium tuberculosis. They inhibit the GyrB ATPase of Mycobacterium smegmatis, suggesting their potential as antituberculosis agents (Jeankumar et al., 2013).

Antiulcer Agents

  • Imidazo[1,2-a]pyridines Derivatives: Similar compounds have been synthesized as potential antiulcer agents with cytoprotective properties. These derivatives demonstrate significant activity in models of ethanol- and HCl-induced gastric ulcers (Starrett et al., 1989).

Antiviral Activity

  • Benzamide-Based 5-Aminopyrazoles: These compounds, structurally similar to the query compound, have shown significant antiviral activities against the bird flu influenza H5N1 virus, highlighting their potential in antiviral drug development (Hebishy et al., 2020).

作用機序

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not well studied. Therefore, its bioavailability, half-life, metabolism, and excretion are currently unknown. Future pharmacokinetic studies will be crucial to understand these properties and their impact on the compound’s therapeutic potential .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Without specific information on the compound’s targets and mode of action, it is difficult to predict how these factors might influence its activity .

特性

IUPAC Name

N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3/c26-19(13-1-2-15-16(11-13)28-12-27-15)22-10-9-21-17-3-4-18(25-24-17)23-14-5-7-20-8-6-14/h1-8,11H,9-10,12H2,(H,21,24)(H,22,26)(H,20,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBNJOCNWIADQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCNC3=NN=C(C=C3)NC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。